molecular formula C8H16N2O2 B1420243 N-Methyl-2-piperidin-3-yloxyacetamide CAS No. 1021076-20-9

N-Methyl-2-piperidin-3-yloxyacetamide

Cat. No. B1420243
M. Wt: 172.22 g/mol
InChI Key: WXCMYJWLKQFOEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are crucial synthetic fragments for drug design . The synthesis of piperidine derivatives involves intra- and intermolecular reactions . The synthesis and ring-opening polymerization (ROP) of α-substituted and N-methylated N-carboxy anhydrides (NCAs) of several amino acids have been investigated .


Chemical Reactions Analysis

Piperidine derivatives are formed through various intra- and intermolecular reactions . Electrospray techniques have been used to observe that many chemical reactions in micro- and nano-droplets are dramatically accelerated .

Scientific Research Applications

Chemistry and Pharmacology of Piperidine Alkaloids

N-Methyl-2-piperidin-3-yloxyacetamide falls within the category of piperidine alkaloids, which are significant in medicinal chemistry due to their diverse pharmacological properties. Piperidine alkaloids, derived from plants like Pinus and other related conifers, have been studied for their medicinal importance. The structure of these compounds, including the piperidine nucleus, allows for various modifications, such as the addition of acetamide groups, leading to a broad range of therapeutic applications. Research in this area aims to create compounds with high therapeutic efficacy by exploring different types of piperidine and their sources, focusing on their clinical applications across various health conditions (Singh et al., 2021).

Ketamine and Its Analogs in Pain Management

Studies on ketamine, a related compound, have shed light on the potential uses of its analogs, such as N-Methyl-2-piperidin-3-yloxyacetamide, in chronic pain management. Ketamine's mechanisms, such as NMDA receptor antagonism, have been explored for their relevance in treating chronic pain conditions. This research has extended to evaluating the effectiveness of ketamine and its analogs in various pain management scenarios, including postoperative pain and chronic pain syndromes, highlighting the potential for these compounds in clinical settings (Hocking & Cousins, 2003).

Piperazine Derivatives in Therapeutics

The therapeutic relevance of piperazine derivatives, which share structural similarities with N-Methyl-2-piperidin-3-yloxyacetamide, has been reviewed extensively. These compounds are found in a variety of drugs with multiple therapeutic uses, such as antipsychotic, antidepressant, and anticancer activities. The flexibility of the piperazine nucleus in drug design is highlighted, suggesting that modifications to the piperazine ring can significantly impact the pharmacological profile of the resulting molecules. This area of research underscores the potential for developing new therapeutics based on the piperazine structure and its derivatives (Rathi et al., 2016).

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

N-methyl-2-piperidin-3-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-9-8(11)6-12-7-3-2-4-10-5-7/h7,10H,2-6H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCMYJWLKQFOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-piperidin-3-yloxyacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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